(2E)-3-(3,4-dimethoxyphenyl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide
Description
The compound "(2E)-3-(3,4-dimethoxyphenyl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide" is a structurally complex enamide derivative featuring:
- Pyrazole-thiazole core: A pyrazole ring (3-methyl-substituted) linked to a thiazole ring substituted with a 3-methoxyphenyl group.
- Enamide backbone: The (2E)-prop-2-enamide group connects the pyrazole-thiazole system to a 3,4-dimethoxyphenyl moiety.
- Substituent diversity: Methoxy groups at the 3,4-positions of the phenyl ring and the 3-position of the thiazole-linked phenyl group.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-16-12-23(27-24(30)11-9-17-8-10-21(32-3)22(13-17)33-4)29(28-16)25-26-20(15-34-25)18-6-5-7-19(14-18)31-2/h5-15H,1-4H3,(H,27,30)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJIJHXGDVGMDI-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiazole and pyrazole rings, followed by their functionalization and coupling with the dimethoxyphenyl and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural motifs with the target molecule:
Key Observations:
Heterocyclic Core: The target compound’s pyrazole-thiazole system is distinct from benzothiazole-pyrazolone hybrids (e.g., ) or thiazole-oxadiazole systems (e.g., ). Enamide vs.
Substituent Effects :
- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound contrasts with 2,5-dimethoxy () or nitro () substituents. Methoxy groups enhance solubility and electron-donating capacity, whereas nitro groups are electron-withdrawing.
- Thiazole Modifications : The 3-methoxyphenyl-thiazole in the target differs from fluorophenyl-phenyldiazenyl thiazoles () or benzothiazoles (), impacting steric bulk and electronic profiles.
Pharmacological and Physicochemical Considerations
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple functional groups. Its IUPAC name reflects its complex arrangement of phenyl, thiazole, and pyrazole moieties. The molecular formula is , which influences its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 5.1 | Kumar et al. |
| HeLa (Cervical) | 6.5 | Kumar et al. |
| Caco-2 (Colorectal) | 4.8 | Kumar et al. |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, particularly through the modulation of key signaling proteins involved in cancer progression.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties . Studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages. The following table summarizes findings from various studies:
| Study | Cytokine Inhibition | Effectiveness |
|---|---|---|
| Gutiérrez et al. | TNF-alpha | Significant reduction |
| Lavanya et al. | IL-6 | Moderate reduction |
These effects suggest that the compound may be useful in treating inflammatory conditions by modulating immune responses.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | Kumar et al. |
| S. aureus | 16 µg/mL | Kumar et al. |
| P. aeruginosa | 64 µg/mL | Kumar et al. |
The compound demonstrated potent activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies
A case study involving the use of this compound in a preclinical model showed promising results in reducing tumor size in xenograft models of breast cancer. The treatment led to a significant decrease in tumor volume compared to controls, indicating its potential for therapeutic application.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to maximize yield and purity?
- Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters. Key steps include:
- Temperature Control: Maintain precise temperatures during coupling reactions (e.g., thiazole ring formation) to avoid side products. For example, highlights yields improve at 60–80°C for similar thiazole derivatives .
- Catalyst Selection: Use Pd-based catalysts for cross-coupling reactions involving methoxyphenyl groups, as noted in for sulfonyl-thiadiazole intermediates .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, critical for reactions involving sterically hindered pyrazole-thiazole cores .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (≥95% purity threshold) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer: A combination of spectroscopic and spectrometric methods is required:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions. For example, the trans-configuration (2E) of the enamide group is confirmed by coupling constants () between α and β protons .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] ion at m/z 534.18) and isotopic patterns to confirm halogen-free composition .
- IR Spectroscopy: Identify carbonyl stretching frequencies (~1680 cm) for the enamide group and methoxy C-O bonds (~1250 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by structural analogs?
- Methodological Answer: Conduct comparative structure-activity relationship (SAR) studies:
- Substituent Variation: Compare analogs with differing substituents (e.g., 3-methoxyphenyl vs. 4-fluorobenzyl in ). Tabulate IC values against target enzymes (e.g., kinase inhibition assays) .
- Computational Docking: Use molecular docking (AutoDock Vina) to model interactions between the enamide group and active sites. suggests the thiazole ring’s sulfur atom forms hydrogen bonds with kinase ATP-binding pockets .
- Statistical Analysis: Apply ANOVA to assess significance of activity differences across analogs (e.g., p < 0.05 for 3,4-dimethoxyphenyl vs. monomethoxy derivatives) .
Q. What strategies are effective for analyzing the compound’s 3D conformation and electronic properties?
- Methodological Answer: Combine computational and experimental approaches:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and HOMO-LUMO gaps. notes methoxy groups increase electron density on the phenyl ring, enhancing π-π stacking .
- X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in ethanol), resolve bond angles and dihedral angles to validate computational models .
- Electrostatic Potential Maps: Generate maps (Gaussian 09) to identify nucleophilic/electrophilic regions for reaction pathway predictions .
Q. How should researchers design assays to evaluate the compound’s interaction with biological targets?
- Methodological Answer: Use tiered screening protocols:
- Primary Screening: Perform fluorescence polarization assays to measure binding affinity to kinases (e.g., EGFR or VEGFR2) at 10 µM concentration .
- Secondary Assays: Conduct cell viability assays (MTT) on cancer cell lines (e.g., MCF-7 or HeLa) with dose-response curves (1–100 µM). reports IC values < 10 µM for thiadiazole analogs .
- Mechanistic Studies: Use Western blotting to assess downstream protein phosphorylation (e.g., ERK1/2) after 24-hour treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
